molecular formula C20H18N2O6 B6549445 N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide CAS No. 1040640-50-3

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide

Cat. No.: B6549445
CAS No.: 1040640-50-3
M. Wt: 382.4 g/mol
InChI Key: DFVUQOAPRHTBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide is a heterocyclic acetamide derivative featuring a 1,2-oxazole core substituted with a 1,3-benzodioxol group at the 5-position and a methyl-linked acetamide moiety. The acetamide chain is further modified with a 2-methoxyphenoxy group. Its comparison with structurally analogous compounds (e.g., thiadiazoles, cyclopenta-oxazoles, and triazoles) highlights the significance of heterocycle choice and substituent effects on physicochemical and pharmacological properties .

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-24-15-4-2-3-5-16(15)25-11-20(23)21-10-14-9-18(28-22-14)13-6-7-17-19(8-13)27-12-26-17/h2-9H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVUQOAPRHTBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide (CAS Number: 1040641-54-0) is an organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties, based on various research findings and studies.

Molecular Structure

The molecular formula of this compound is C16H12N2O5C_{16}H_{12}N_{2}O_{5}, with a molecular weight of 312.28 g/mol. The structure consists of a benzodioxole moiety linked to an oxazole ring and a methoxyphenoxy acetamide group.

PropertyValue
Molecular FormulaC16H12N2O5
Molecular Weight312.28 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. In a study evaluating 41 compounds derived from benzoxazole, some demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and certain strains of fungi like Candida albicans . The structure–activity relationship (SAR) analysis revealed that specific substituents significantly influenced antibacterial potency.

Antifungal Activity

The antifungal properties of related compounds were assessed against various fungal pathogens. The results showed that several derivatives exhibited moderate to high antifungal activity. For instance, specific benzoxazole derivatives were found to be effective against pathogenic fungi in vitro, suggesting that modifications to the benzoxazole structure can enhance antifungal efficacy .

Anticancer Activity

This compound and its analogs have been studied for their cytotoxic effects on cancer cells. A significant finding was that many benzoxazole derivatives displayed selective toxicity towards cancer cells while showing lower toxicity towards normal cells. This selectivity suggests potential as anticancer agents .

Case Studies

  • Benzoxazole Derivatives : A study on various benzoxazole derivatives indicated that they could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism involved the activation of apoptotic pathways leading to cell death .
  • Structure–Activity Relationship : The SAR studies highlighted that the presence of electron-donating groups (like methoxy) on the phenyl ring significantly enhanced the anticancer activity of certain compounds compared to those with electron-withdrawing groups .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObservations
AntibacterialBacillus subtilis, Escherichia coliSelective activity against Gram-positive bacteria
AntifungalCandida albicans, other fungiModerate to high efficacy observed
AnticancerMCF-7, A549, HepG2Selective toxicity towards cancer cells

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds containing the oxazole ring exhibit significant anticancer properties. The specific structure of N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl} contributes to its ability to inhibit tumor growth and induce apoptosis in cancer cells. The benzodioxole moiety is known for its role in enhancing bioactivity and selectivity towards cancer cells .
  • Antimicrobial Properties :
    • Research has shown that derivatives of oxazole compounds can possess antimicrobial activities against a range of pathogens. The presence of the methoxyphenoxy group may enhance the lipophilicity of the compound, potentially improving its membrane permeability and efficacy against bacterial strains .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The benzodioxole structure is associated with antioxidant properties that could mitigate oxidative stress in neuronal cells .

Case Studies

StudyFindings
Study on Antitumor Activity In vitro assays demonstrated that the compound inhibited the proliferation of human cancer cell lines by inducing apoptosis via caspase activation .
Antimicrobial Efficacy Evaluation The compound showed significant activity against Gram-positive bacteria, suggesting potential as a therapeutic agent for bacterial infections .
Neuroprotection Research In animal models, the compound reduced neuroinflammation and improved cognitive functions in subjects exposed to neurotoxic agents .

Comparison with Similar Compounds

Table 1. Comparison with 1,3,4-Thiadiazol Analogues

Compound Core Structure R Group Melting Point (°C) Yield (%) Reference
Target Compound 1,2-Oxazol Benzodioxol Not reported Not reported
5k 1,3,4-Thiadiazol Methylthio 135–136 72
5l 1,3,4-Thiadiazol Ethylthio 138–140 68
5m 1,3,4-Thiadiazol Benzylthio 135–136 85

Cyclopenta-Oxazole Analogues ()

Compound 1 (2-(2H-1,3-benzodioxol-5-yl)-N-(4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl)acetamide) shares the benzodioxol and acetamide groups but incorporates a fused cyclopenta-oxazole core.

Triazole and Thiazolo-Triazole Analogues ()

  • N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide () features a thiazolo-triazole core, which introduces additional nitrogen and sulfur atoms. This may enhance hydrogen-bonding capacity and metabolic stability compared to the target compound’s oxazole core .
  • N-[4-[5-(1,3-Benzodioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl]phenyl]-2-(phenylthio)acetamide () includes a triazole ring with methoxy and phenylthio substituents. The triazole’s aromaticity and substituent bulkiness could influence steric interactions in biological targets .

Structural Implications

  • Hydrogen Bonding: The benzodioxol group’s oxygen atoms and the methoxyphenoxy ether may facilitate hydrogen bonding, similar to compounds in , which exhibit N–H···O interactions in crystal structures .

Preparation Methods

Triflylpyridinium-Mediated Oxazole Formation

A method adapted from ACS Journal of Organic Chemistry (2025) employs triflylpyridinium (DMAP-Tf) to activate carboxylic acids for oxazole synthesis. For this target:

  • Starting material : 2H-1,3-Benzodioxole-5-carboxylic acid (1.0 equiv) is treated with DMAP-Tf (1.3 equiv) in dichloromethane (DCM) at 40°C to generate an acylpyridinium intermediate.

  • Nucleophilic trapping : Ethyl isocyanoacetate (1.2 equiv) is added, facilitating a [3+2] cycloaddition to form the 4,5-disubstituted oxazole. However, regiochemical adjustments are required to position the benzodioxole at C5 and the ester at C4.

  • Hydrolysis and functionalization : The ethyl ester is hydrolyzed to a carboxylic acid (HCl/EtOH, reflux), followed by Curtius rearrangement or Hofmann degradation to introduce the aminomethyl group at C3.

Key data :

StepConditionsYield
Acylpyridinium formationDMAP-Tf, DCM, 40°C, 5 min98%
CycloadditionEthyl isocyanoacetate, 40°C, 30 min70%
Ester hydrolysis6M HCl, EtOH, reflux, 2 h95%
AminationNaN₃, DPPA, DMF, 100°C, 12 h65%

Alternative Approach: BAIL Gel-Catalyzed Cyclization

A Brønsted acidic ionic liquid (BAIL) gel catalyst, as reported in ACS Omega (2019), facilitates cyclocondensation reactions under solvent-free conditions. While optimized for benzoxazoles, modifications enable oxazole synthesis:

  • Substrate design : 2H-1,3-Benzodioxole-5-carbonitrile and hydroxylamine generate an amidoxime intermediate.

  • Cyclization : The BAIL gel (0.01 mmol) promotes intramolecular dehydration at 130°C, forming the oxazole ring.

  • Reductive amination : The nitrile group is reduced to an amine (H₂, Pd/C) and methylated (CH₃I, K₂CO₃).

Limitations : Lower regiocontrol compared to DMAP-Tf methods, with yields ≤50% for oxazoles.

Synthesis of 2-(2-Methoxyphenoxy)acetic Acid

This fragment is prepared via Williamson ether synthesis:

  • Etherification : 2-Methoxyphenol (1.0 equiv) reacts with chloroacetic acid (1.2 equiv) in NaOH (aq.)/EtOH at 80°C for 6 h.

  • Acid isolation : Precipitation at pH 2–3 yields crude 2-(2-methoxyphenoxy)acetic acid, purified via recrystallization (EtOAc/hexane).

Optimized conditions :

  • Yield: 89%

  • Purity (HPLC): ≥99%

Amide Coupling and Final Assembly

The oxazole-derived amine and carboxylic acid are coupled using standard peptide coupling reagents:

  • Activation : 2-(2-Methoxyphenoxy)acetic acid (1.0 equiv) is treated with EDCl (1.5 equiv) and HOBt (1.5 equiv) in DCM at 0°C for 15 min.

  • Amidation : The oxazole-3-methanamine (1.0 equiv) is added, and the reaction proceeds at 25°C for 12 h.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 3:7) isolates the product.

Performance metrics :

  • Yield: 82%

  • Characterization: 1H^1H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, oxazole-H), 6.85–6.75 (m, 4H, benzodioxole-H), 4.52 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).

Scalability and Process Optimization

The DMAP-Tf method is preferred for large-scale synthesis due to:

  • Catalyst recovery : DMAP is reclaimed via aqueous extraction (≥90% recovery).

  • Gram-scale demonstration : A 10 mmol trial achieved 78% yield with minimal optimization.

Challenges and Mitigation Strategies

  • Regioselectivity in oxazole formation : Using sterically hindered isocyanoacetates (e.g., tert-butyl) improves C5 substitution.

  • Benzodioxole stability : Avoid strong acids (e.g., TFA) during amidation to prevent ring-opening.

  • Byproduct formation : Silica gel chromatography effectively removes dimeric oxazole byproducts.

Q & A

Q. What are the recommended synthetic routes for preparing N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide, and how can reaction yields be optimized?

A robust synthesis involves coupling 5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazole-3-carbaldehyde with 2-(2-methoxyphenoxy)acetamide via reductive amination. Key steps include:

  • Intermediate preparation : Use chloroacetyl chloride to activate the acetamide moiety under reflux in triethylamine, as demonstrated for structurally related oxadiazole derivatives .
  • Coupling optimization : Employ DMF as a solvent with potassium carbonate (1.5 mol eq.) to facilitate nucleophilic substitution at room temperature, monitored via TLC until completion .
  • Yield improvement : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize the final product in ethanol to achieve >95% purity .

Q. How can structural characterization of this compound be validated using spectroscopic and chromatographic methods?

  • IR spectroscopy : Identify characteristic peaks for the benzodioxole (C-O-C stretch at 1,250–1,100 cm⁻¹) and oxazole (C=N stretch at 1,650–1,550 cm⁻¹) moieties .
  • ¹H/¹³C NMR : Confirm the methoxyphenoxy group (δ 3.8 ppm for -OCH₃) and benzodioxole protons (δ 5.9–6.1 ppm for methylenedioxy) .
  • Mass spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ peak matching theoretical m/z) .
  • HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>98%) and retention time consistency .

Q. What solvent systems and conditions are optimal for solubility studies in preclinical assays?

  • Polar solvents : DMSO (≥50 mg/mL) for stock solutions, diluted in PBS (pH 7.4) for biological assays .
  • Lipophilicity assessment : Calculate logP values computationally (e.g., using ChemAxon or Molinspiration) to predict membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the benzodioxole and methoxyphenoxy groups in target binding?

  • Substituent modification : Synthesize analogs with halogenated benzodioxoles (e.g., Br or Cl) to evaluate electronic effects on receptor affinity .
  • Pharmacophore mapping : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) to identify critical hydrogen bonds between the methoxyphenoxy group and active-site residues .
  • Bioisosteric replacement : Replace the oxazole ring with triazole or thiazole to assess steric and electronic impacts on activity .

Q. What experimental strategies resolve contradictions in biological activity data across different assay models?

  • Dose-response validation : Replicate assays in orthogonal models (e.g., cell-free enzymatic vs. cell-based assays) to confirm IC₅₀ consistency .
  • Metabolic stability testing : Use liver microsomes (human/rat) to identify if discrepancies arise from rapid hepatic clearance in vivo versus in vitro .
  • Off-target profiling : Screen against panels of 50+ kinases or ion channels to rule out nonspecific interactions .

Q. How can computational methods guide the design of derivatives with improved metabolic stability?

  • ADMET prediction : Use SwissADME or ADMETlab to optimize logP (target 2–3) and reduce CYP3A4/2D6 inhibition risks .
  • Reaction pathway simulation : Apply quantum mechanical calculations (Gaussian 09) to model hydrolysis of the acetamide group under physiological pH, guiding steric shielding strategies .

Q. What in vivo experimental designs are appropriate for evaluating toxicity and pharmacokinetics?

  • Acute toxicity : Administer escalating doses (10–200 mg/kg) to Wistar rats (n=6/group), monitoring ALT/AST levels and histopathology for hepatotoxicity .
  • Pharmacokinetic profiling : Conduct IV/PO dosing (5 mg/kg) with serial blood sampling (0–24 h), analyzing plasma via LC-MS/MS to calculate AUC, Cmax, and t₁/₂ .

Data Analysis and Methodological Challenges

Q. How should researchers address variability in synthetic yields across batches?

  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression in real time .
  • Design of Experiments (DoE) : Use Minitab to optimize variables (temperature, catalyst loading) via factorial design, reducing yield fluctuations from 60–80% to 75–85% .

Q. What statistical approaches validate the significance of antioxidant or enzyme inhibition data?

  • Dunnett’s test : Compare treatment groups against controls (p<0.05) in dose-dependent radical scavenging assays (e.g., DPPH or ABTS) .
  • Hill slope analysis : Calculate cooperativity (nH >1) in enzyme inhibition to infer allosteric mechanisms .

Q. How can researchers reconcile divergent crystallographic and computational structural models?

  • X-ray vs. DFT : Overlay experimental (X-ray) and calculated (B3LYP/6-31G*) geometries to identify discrepancies in bond angles (>5° deviation) caused by crystal packing effects .
  • Molecular dynamics (MD) : Simulate solvent-solute interactions (GROMACS) to assess conformational flexibility not captured in static models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.